(1S,2R)-2-Amino-1,2-diphenylethanol

Catalog No.
S668328
CAS No.
23364-44-5
M.F
C14H15NO
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-2-Amino-1,2-diphenylethanol

CAS Number

23364-44-5

Product Name

(1S,2R)-2-Amino-1,2-diphenylethanol

IUPAC Name

(1S,2R)-2-amino-1,2-diphenylethanol

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m1/s1

InChI Key

GEJJWYZZKKKSEV-KGLIPLIRSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N

Synonyms

(1S,2R)-1,2-Diphenyl-2-aminoethanol; (+)-ADPE; (1R,2S)-2-Hydroxy-1,2-diphenylethylamine

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)N

Catalyst Precursor

One key application of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol is as a precursor for the preparation of vanadium(V) Schiff base complexes. These complexes act as catalysts in important reactions like the oxidation of sulfides and olefins. The specific chirality of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol plays a crucial role in determining the catalytic activity and selectivity of the resulting complexes. Source: Sigma-Aldrich:

Chiral Selector in Chromatography

Due to its chirality, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol finds application as a chiral selector in high-performance liquid chromatography (HPLC). It can be immobilized on aminated silica gel, creating a stationary phase capable of separating enantiomers of different racemic mixtures. This technique is crucial in various research fields, including drug discovery and the analysis of chiral pharmaceuticals. Source: Sigma-Aldrich:

Heterogeneous Catalysis

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol can be immobilized on the framework of α-zirconium phosphate, leading to the formation of layered zirconium phosphonates. These materials hold promise in heterogeneous catalysis, where reactions occur on the surface of a solid catalyst. This opens avenues for exploring new and efficient catalytic processes with potential applications in various industries. Source: Sigma-Aldrich:

Chiral Auxiliary in Organic Synthesis

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol can serve as a chiral auxiliary in organic synthesis. It can be used to control the stereochemistry of newly formed bonds during the synthesis of specific molecules. This is particularly valuable in the preparation of homopropargylic alcohols, which are important building blocks in various pharmaceuticals and natural products. Source: Sigma-Aldrich:

(1S,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol with the molecular formula C14H15NOC_{14}H_{15}NO and a molecular weight of 213.28 g/mol. It is characterized by its two phenyl groups attached to the carbon backbone, which contributes to its unique properties and biological activities. The compound appears as a white to light-yellow crystalline powder and has a melting point ranging from 142 °C to 144 °C .

This compound exhibits optical activity, with specific rotations of [α]25/D+7.0°[α]_{25/D}+7.0° in ethanol, indicating its chiral nature . Its solubility profile shows that it is soluble in organic solvents such as chloroform, ethanol, and methanol, but has limited solubility in water .

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol's mechanism of action as a chiral auxiliary relies on its ability to form a diastereomeric complex with the reaction substrate. The specific interactions between the functional groups of the auxiliary and the substrate dictate the orientation of the approaching nucleophile, leading to the formation of a specific enantiomer in the product molecule [].

Due to its functional groups. Notably, it acts as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. It can participate in:

  • Schiff Base Formation: Reacting with aldehydes or ketones to form imines.
  • Catalytic Reactions: Being used in the synthesis of vanadium(V) Schiff base complexes which serve as catalysts for oxidation reactions of sulfides and olefins .
  • Heterogeneous Catalysis: When immobilized on silica gel or zirconium phosphate frameworks, it enhances the selectivity and efficiency of various catalytic processes .

The biological significance of (1S,2R)-2-amino-1,2-diphenylethanol is highlighted by its affinity for the N-Methyl-D-aspartate receptor (NMDA), a critical receptor involved in synaptic plasticity and memory function. This property positions it as a potential candidate for neuropharmacological research . Additionally, its chiral nature allows it to be involved in various biological interactions that may lead to therapeutic applications.

Several methods exist for synthesizing (1S,2R)-2-amino-1,2-diphenylethanol:

  • Chiral Auxiliary Method: Utilizing chiral auxiliaries in asymmetric synthesis can yield this compound with high enantiomeric purity.
  • Reduction Reactions: Starting from ketones or imines derived from phenylacetaldehyde can lead to the formation of this amino alcohol through reduction processes.
  • Enzymatic Synthesis: Enzymes can be employed to catalyze the asymmetric synthesis of this compound from suitable substrates.

These methods are crucial for producing the compound in sufficient quantities for research and application purposes.

(1S,2R)-2-Amino-1,2-diphenylethanol has diverse applications:

  • Chiral Selector: Used in high-performance liquid chromatography (HPLC) for enantioseparation due to its ability to interact selectively with different enantiomers .
  • Catalyst Development: It serves as a precursor for synthesizing various catalysts used in organic transformations.
  • Pharmaceutical Research: Its interaction with NMDA receptors makes it relevant in developing drugs targeting neurological disorders.

Studies investigating the interactions of (1S,2R)-2-amino-1,2-diphenylethanol with other compounds reveal its potential as a scaffold for designing new drugs. Its ability to selectively bind to receptors suggests that further exploration could yield new therapeutic agents targeting conditions related to synaptic dysfunctions.

(1S,2R)-2-Amino-1,2-diphenylethanol shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(1R,2S)-(-)-2-Amino-1,2-diphenylethanolC14H15NOC_{14}H_{15}NOEnantiomeric form with opposite chirality; used similarly as a chiral auxiliary.
1,2-Diphenyl-ethanolC14H12OC_{14}H_{12}OLacks amino group; primarily used in organic synthesis without chiral properties.
(S)-PhenylalanineC9H11NO2C_{9}H_{11}NO_2An amino acid that shares phenyl groups; involved in protein synthesis but lacks the diphenyl structure.

The uniqueness of (1S,2R)-2-amino-1,2-diphenylethanol lies in its specific stereochemistry and functional groups that enhance its utility in asymmetric synthesis and biological activity compared to these similar compounds.

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure (1S,2R)-2-amino-1,2-diphenylethanol can be achieved through various resolution techniques, each with distinct advantages and limitations. These methods represent critical approaches for obtaining this valuable chiral building block at high optical purity.

Preferential Crystallization

Preferential crystallization represents one of the most direct approaches for obtaining optically pure (1S,2R)-2-amino-1,2-diphenylethanol. According to research by Saigo and colleagues, (±)-erythro-2-amino-1,2-diphenylethanol prepared from benzoin oxime via catalytic reduction can be successfully resolved into optically active forms through this technique. The process typically involves:

  • Preparation of a supersaturated solution of the racemic mixture
  • Seeding with a small amount of the desired enantiomer
  • Controlled crystallization to selectively precipitate one enantiomer
  • Filtration and recovery of the optically active product

This method is particularly advantageous for industrial-scale production due to its straightforward implementation and scalability. However, it requires that the compound form conglomerates rather than racemic compounds in the solid state, which limits its applicability to certain molecular structures.

Diastereomeric Salt Formation

The formation of diastereomeric salts represents a classical and widely employed method for resolving racemic 2-amino-1,2-diphenylethanol. This approach exploits the differential interaction of enantiomers with a single enantiomer of a chiral resolving agent to form diastereomers with distinct physical properties. The general process includes:

  • Reaction of racemic 2-amino-1,2-diphenylethanol with an enantiomerically pure chiral acid
  • Separation of the resulting diastereomeric salts based on solubility differences
  • Decomposition of the separated salts to recover the resolved enantiomers

The success of this method heavily depends on the selection of an appropriate resolving agent. Various chiral acids, including tartaric acid, mandelic acid, and camphorsulfonic acid derivatives, have been employed for this purpose.

"Half Equivalent" Resolution Methods

The "half equivalent" resolution approach offers an economically advantageous alternative for large-scale resolution of 2-amino-1,2-diphenylethanol. As described by Fogassy et al., this method employs less than stoichiometric amounts of a resolving agent, which reduces costs while maintaining resolution efficiency. The procedure was first proposed by Pope and Peachey for the resolution of amines and has since been adapted for various chiral compounds.

In this system, the solubility of the less soluble diastereomeric salt remains practically unchanged, while the other enantiomer exists as an inorganic salt with greater solubility. This differential solubility facilitates separation through crystallization. The method is particularly applicable to the resolution of acids or bases and has been theoretically elaborated in several publications.

Kinetic Resolution

Kinetic resolution represents another powerful approach for obtaining enantiomerically enriched (1S,2R)-2-amino-1,2-diphenylethanol. This method exploits the different reaction rates of enantiomers with a chiral reagent or catalyst. For compounds like 2-amino-1,2-diphenylethanol with hydroxyl functionality, selective acylation using chiral catalysts can effectively discriminate between enantiomers.

The work of Fu and colleagues on the development of planar-chiral DMAP catalysts has demonstrated high selectivity in the kinetic resolution of various alcohols. These catalysts typically operate with low loadings (1-2.5 mol%) and can achieve selectivity factors (kfast/kslow) exceeding 20. While this approach can yield products with excellent enantiomeric excess, a key limitation is the maximum theoretical yield of 50% unless coupled with in situ racemization.

Enzymatic Resolution

Enzymatic resolution offers exceptional stereoselectivity for preparing optically pure (1S,2R)-2-amino-1,2-diphenylethanol. Lipases, in particular, have demonstrated remarkable efficacy in resolving various alcohols through selective acylation. The process typically employs:

  • Incubation of racemic 2-amino-1,2-diphenylethanol with an appropriate enzyme (often lipase from Pseudomonas cepacia)
  • Addition of an acyl donor (commonly vinyl acetate)
  • Selective acylation of one enantiomer
  • Separation of the acylated product from the unreacted enantiomer

This approach operates under mild conditions and can achieve excellent enantiomeric excess. According to patent literature, specific microorganisms capable of acting on mixtures of 2-amino-1-phenylethanol enantiomers have been identified for producing optically active derivatives.

Table 1: Comparison of Resolution Methods for (1S,2R)-2-Amino-1,2-diphenylethanol

MethodPrincipleAdvantagesLimitationsReference
Preferential CrystallizationSelective crystallization from supersaturated solutionSimple procedure, industrially scalableLimited to conglomerate-forming compounds
Diastereomeric Salt FormationFormation and separation of diastereomeric saltsWidely applicable, well-establishedRequires stoichiometric amounts of resolving agent
"Half Equivalent" MethodsUsing substoichiometric resolving agentEconomical, reduces wasteMay result in lower optical purity
Kinetic ResolutionDifferential reaction rates with chiral catalystHigh enantiomeric excess possibleMaximum 50% yield without racemization
Enzymatic ResolutionBiocatalytic selective transformationExcellent selectivity, mild conditionsSubstrate specificity, scale limitations

Functionalization Reactions and Derivative Synthesis

The bifunctional nature of (1S,2R)-2-amino-1,2-diphenylethanol, with its strategically positioned amino and hydroxyl groups, enables diverse functionalization reactions that expand its synthetic utility. These transformations generate valuable derivatives for applications in asymmetric synthesis, catalysis, and pharmaceutical development.

Acylation Reactions

Both the amino and hydroxyl groups of (1S,2R)-2-amino-1,2-diphenylethanol readily undergo acylation to form amides and esters, respectively. These transformations serve multiple purposes:

  • Protection of functional groups during multistep syntheses
  • Modification of solubility and reactivity profiles
  • Generation of derivatives with enhanced biological activity
  • Preparation of intermediates for further transformations

The selective acylation of either the amino or hydroxyl group can be achieved through careful control of reaction conditions, including solvent choice, temperature, and reagent selection. For instance, the amino group typically reacts preferentially with acylating agents under basic conditions, while the hydroxyl group can be selectively targeted using specialized reagents like acyl chlorides in the presence of pyridine.

Chiral Ligand Development

(1S,2R)-2-Amino-1,2-diphenylethanol serves as an excellent scaffold for the development of chiral ligands for asymmetric catalysis. The amino and hydroxyl groups can coordinate with various transition metals to form well-defined chiral complexes that promote enantioselective transformations. Common modifications include:

  • Conversion to Schiff bases through condensation with aldehydes
  • Formation of phosphoramidites via reaction with chlorophosphites
  • Development of sulfonamides through reaction with sulfonyl chlorides
  • Creation of thioureas via reaction with isothiocyanates

These ligands have found applications in diverse asymmetric transformations, including hydrogenation, oxidation, cycloaddition, and carbon-carbon bond formation. The rigid backbone and well-defined stereochemistry of (1S,2R)-2-amino-1,2-diphenylethanol contribute to effective chirality transfer in these catalytic processes.

Chiral Reducing Agent Preparation

One of the most significant applications of (1S,2R)-2-amino-1,2-diphenylethanol is the preparation of chiral reducing agents for enantioselective reductions. Saigo et al. demonstrated that chiral hydrides prepared from lithium aluminum hydride and optically active 2-amino-1,2-diphenylethanol derivatives effectively perform enantioface-differentiating reduction of prochiral ketones.

These reducing agents have achieved optical purities ranging from 26-72% in the reduction of various prochiral ketones. The stereoselectivity stems from the formation of a rigid transition state where the substrate's approach is dictated by the chiral environment created by the amino alcohol. Both threo and erythro derivatives of 2-amino-1,2-diphenylethanol have been employed for this purpose, with varying selectivity patterns.

Resolution Agent Applications

Optically active (1S,2R)-2-amino-1,2-diphenylethanol has proven valuable as a resolving agent for various racemic acids. Research has demonstrated its utility in the optical resolution of:

  • Tartaric acid
  • trans-2,3-Oxiranedicarboxylic acid
  • 2-Hydroxy-2-phenylpropionic acid
  • 3-endo-Benzamido-5-norbornene-2-endo-carboxylic acid

The efficacy of (1S,2R)-2-amino-1,2-diphenylethanol as a resolving agent derives from its ability to form diastereomeric salts with significant solubility differences, facilitating separation through crystallization.

Photoredox-Catalyzed Transformations

Recent advances in photoredox catalysis have opened new avenues for functionalizing compounds like (1S,2R)-2-amino-1,2-diphenylethanol. A radical relay strategy for synthesizing highly functionalized β-amino alcohols has been reported, enabled by photoredox-catalyzed and nitrogen-centered radical-triggered cascade reactions. This approach provides access to derivatives with multiple functional groups that facilitate further transformations.

Table 2: Functionalization Reactions of (1S,2R)-2-Amino-1,2-diphenylethanol

Reaction TypeFunctional GroupProductsApplicationsReference
AcylationAmino (-NH₂)AmidesProtection, pharmaceutical intermediates
AcylationHydroxyl (-OH)EstersProtection, pharmaceutical intermediates
Condensation with aldehydesAmino (-NH₂)Schiff basesCatalytic ligands, synthetic intermediates
Reaction with metalsNH₂ and OHMetal complexesAsymmetric catalysis
Reaction with LAHStructure-directedChiral reducing agentsEnantioselective reductions
Photoredox catalysisMultiple sitesFunctionalized derivativesComplex molecule synthesis

Comparative Analysis of Synthetic Routes

The preparation of enantiomerically pure (1S,2R)-2-amino-1,2-diphenylethanol can be achieved through multiple synthetic pathways. A critical evaluation of these routes reveals important considerations regarding efficiency, scalability, cost-effectiveness, and environmental impact.

Resolution of Racemic Mixtures

The classical approach to obtaining (1S,2R)-2-amino-1,2-diphenylethanol involves the synthesis of racemic material followed by resolution. This pathway typically begins with benzoin oxime, which is prepared from benzoin via oximation. Catalytic reduction of benzoin oxime produces racemic erythro-2-amino-1,2-diphenylethanol, which is subsequently resolved using one of the methods described in section 1.1.

Advantages of this approach include:

  • Straightforward chemistry with well-established procedures
  • Relatively inexpensive starting materials
  • Scalability for industrial production
  • Flexibility in resolution method selection

The primary limitation is the maximum theoretical yield of 50% for each enantiomer in the resolution step, unless coupled with racemization in a dynamic process. Despite this constraint, resolution remains the most common industrial approach due to its reliability and cost-effectiveness.

Asymmetric Synthesis

Direct asymmetric synthesis represents an attractive alternative for accessing (1S,2R)-2-amino-1,2-diphenylethanol with potentially higher overall yields. Several strategies have been developed, including:

  • Asymmetric reduction of α-amino ketones using chiral catalysts
  • Stereoselective addition of nitrogen nucleophiles to chiral α-hydroxy ketones
  • Asymmetric hydrogenation of appropriate precursors
  • Stereoselective ring-opening of epoxides

While these approaches can theoretically achieve yields exceeding the 50% limitation of resolution methods, they often require expensive chiral catalysts or auxiliaries. The economic viability of asymmetric synthesis thus depends on catalyst efficiency, recyclability, and the value of the final product.

Chemoenzymatic Approaches

Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical transformations. These hybrid approaches can involve:

  • Enzymatic resolution coupled with chemical racemization
  • Biocatalytic asymmetric reductions of prochiral precursors
  • Enzyme-catalyzed stereoselective reactions in synthetic sequences

According to patent literature, specific microorganisms have been identified that can act on mixtures of 2-amino-1-phenylethanol enantiomers to produce optically active derivatives. These biological systems operate under mild conditions and can achieve excellent stereoselectivity, often complementing chemical methods.

The integration of enzymatic steps with chemical transformations can overcome the yield limitations of traditional resolution while maintaining high stereoselectivity. However, challenges remain in terms of enzyme stability, substrate scope, and scale-up.

Continuous Flow Processes

Recent advances in continuous flow chemistry have enabled the development of more efficient and sustainable processes for the synthesis and resolution of compounds like (1S,2R)-2-amino-1,2-diphenylethanol. These processes offer several advantages:

  • Improved heat and mass transfer
  • Enhanced safety profiles for hazardous reagents
  • Precise control of reaction parameters
  • Reduced solvent usage and waste generation
  • Simplified scale-up from laboratory to production

While the application of continuous flow technology to the specific synthesis of (1S,2R)-2-amino-1,2-diphenylethanol remains limited in the literature, the principles have been successfully applied to similar chiral amino alcohols and represent a promising direction for future process development.

Table 3: Comparative Analysis of Synthetic Routes to (1S,2R)-2-Amino-1,2-diphenylethanol

Synthetic RouteKey FeaturesAdvantagesLimitationsReference
Resolution of Racemic MixturesSynthesis of racemate followed by resolutionWell-established, industrially viableMaximum 50% yield per enantiomer
Asymmetric SynthesisDirect synthesis with stereocontrolPotentially higher yields, atom economyExpensive catalysts/reagents often required
Chemoenzymatic ApproachesCombination of enzymatic and chemical stepsHigh stereoselectivity, mild conditionsEnzyme availability, substrate specificity
Continuous Flow ProcessesReaction performed in flow reactorsImproved efficiency, safety, scalabilityTechnology implementation costs-

XLogP3

1.3

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1S,2R)-2-Amino-1,2-diphenylethanol

Dates

Modify: 2023-08-15

Explore Compound Types